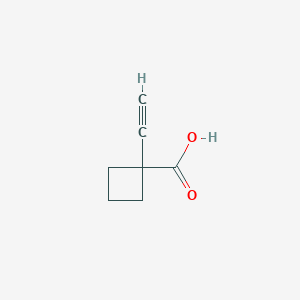

1-Ethynylcyclobutane-1-carboxylic acid

Vue d'ensemble

Description

1-Ethynylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid functional group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclobutane-1-carboxylic acid can be synthesized through several methods, including:

Hydroboration-Oxidation: Starting from 1-ethynylcyclobutene, the compound undergoes hydroboration followed by oxidation to introduce the carboxylic acid group.

Cyclization Reactions: Cyclization of appropriate precursors, such as diacetylene derivatives, can yield the target compound under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Advanced techniques like flow chemistry may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

1-Ethynylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

Reduction: The ethynyl group can be reduced to an ethyl group, altering the compound's reactivity.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Ethyl derivatives.

Substitution Products: Alkylated or halogenated cyclobutanes.

Applications De Recherche Scientifique

1-Ethynylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential as a precursor for pharmaceuticals, especially in the development of new drugs.

Industry: Its unique properties make it useful in materials science and the development of new polymers.

Mécanisme D'action

The mechanism by which 1-ethynylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

1-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and an ethynyl group. Similar compounds include:

1-Ethoxycyclobutane-1-carboxylic acid: Similar structure but with an ethoxy group instead of an ethynyl group.

1-Ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of an ethynyl group.

Activité Biologique

1-Ethynylcyclobutane-1-carboxylic acid (C7H8O2) is a compound characterized by its unique cyclobutane structure and an ethynyl group. Its molecular formula is C7H8O2, and it is represented by the SMILES notation: C#CC1(CCC1)C(=O)O. Despite its structural simplicity, the biological activity of this compound remains underexplored in scientific literature.

Structural Characteristics

- Molecular Formula : C7H8O2

- SMILES : C#CC1(CCC1)C(=O)O

- InChI : InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9)

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 125.05971 | 125.2 |

| [M+Na]+ | 147.04165 | 131.1 |

| [M+NH4]+ | 142.08625 | 127.3 |

| [M+K]+ | 163.01559 | 124.1 |

| [M-H]- | 123.04515 | 115.3 |

Potential Applications

Given its structural features, potential applications of this compound may include:

- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting specific diseases.

- Biological Studies : Investigating its role in metabolic pathways or as a potential inhibitor in biochemical assays.

Case Studies and Research Findings

Currently, there are no extensive case studies or detailed research findings specifically focusing on the biological activity of this compound available in the literature. However, related compounds have been studied for their biological properties:

- Similar Compounds : Research on compounds like cyclobutane derivatives has shown promising results in terms of anti-cancer and anti-inflammatory activities.

- Synthetic Pathways : Studies have focused on synthetic methods to produce cyclobutane derivatives with enhanced biological activities, indicating that modifications to the ethynyl or carboxylic acid groups could yield compounds with desirable pharmacological properties.

Future Research Directions

To better understand the biological activity of this compound, future research should focus on:

- Conducting in vitro and in vivo studies to assess its pharmacological effects.

- Exploring structure-activity relationships by modifying the existing structure to enhance efficacy.

- Investigating its interaction with specific biological targets to elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethynylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves cyclization of alkyne precursors or functionalization of preformed cyclobutane rings. For example, a multi-step approach could include:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition of ethylene derivatives.

- Step 2 : Carboxylic acid introduction via oxidation of a methyl group (e.g., KMnO₄ or RuO₄ under acidic conditions).

- Step 3 : Ethynyl group installation via Sonogashira coupling or dehydrohalogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm) and ethynyl protons (sharp singlet at δ ~2.1–2.3 ppm). Carboxylic acid protons appear broad (~δ 12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .

Q. How should researchers handle stability and storage of this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of decarboxylation). Use glassware instead of metal containers to prevent catalytic decomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Approach :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for ethynyl vs. carboxylate group reactivity.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. hexane) on transition states during nucleophilic additions .

Q. What strategies resolve contradictions in reported bioactivity data for cyclobutane carboxylic acid derivatives?

- Analysis Framework :

- Control Experiments : Verify compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO) that may skew bioassays .

- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Meta-Analysis : Use platforms like PubChem to aggregate and statistically evaluate disparate datasets, accounting for assay variability (e.g., fluorescence vs. luminescence readouts) .

Q. What mechanistic insights explain the acid-catalyzed decomposition of this compound?

- Experimental Design :

- Kinetic Studies : Perform pH-dependent stability assays (pH 1–7) with UV-Vis monitoring of degradation rates.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track carboxylate oxygen exchange via MS .

- Byproduct Identification : GC-MS analysis of CO₂ and alkyne fragments to propose cleavage pathways (e.g., retro-ene reactions) .

Q. Methodological Best Practices

Q. How should researchers design controls for cyclobutane ring strain studies in catalytic applications?

- Recommendations :

- Negative Controls : Use non-strained analogs (e.g., cyclohexane derivatives) to isolate strain effects.

- Positive Controls : Compare with bicyclic systems (e.g., norbornene) to benchmark reactivity .

- Theoretical Benchmarks : Calculate strain energy via molecular mechanics (MMFF94 force field) to correlate with experimental activation barriers .

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

- Steps :

- Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Asymmetric Synthesis : Employ Evans oxazolidinones or Sharpless epoxidation to install stereocenters during cyclobutane formation .

- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in EtOAc/hexane .

Propriétés

IUPAC Name |

1-ethynylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPPOIMRMPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.